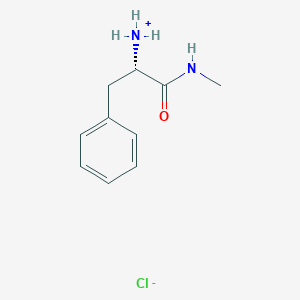![molecular formula C11H9N3O B169840 7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one CAS No. 144588-48-7](/img/structure/B169840.png)
7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound has been found to possess various biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one is not fully understood. However, it has been suggested that the compound induces apoptosis in cancer cells by activating the caspase cascade. It also inhibits the production of pro-inflammatory cytokines by suppressing the activation of nuclear factor-kappa B (NF-κB). The anti-viral activity of the compound is thought to be due to its ability to inhibit the replication of the hepatitis C virus.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. It also inhibits the production of pro-inflammatory cytokines by suppressing the activation of NF-κB. Additionally, it has been shown to inhibit the replication of the hepatitis C virus by targeting the NS5B polymerase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one in lab experiments is its potential as a therapeutic agent for various diseases. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its moderate to low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Another direction is to improve its solubility and bioavailability to enhance its efficacy as a drug. Additionally, the development of new synthetic methods for the compound may lead to the discovery of novel derivatives with improved biological activities.
Méthodes De Synthèse
The synthesis of 7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one can be achieved through several methods, including the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of acetic anhydride and glacial acetic acid. Another method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of piperidine and acetic acid. These methods have been reported to yield moderate to good yields of the compound.
Applications De Recherche Scientifique
7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. It also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been reported to exhibit anti-viral activity against the hepatitis C virus.
Propriétés
Numéro CAS |
144588-48-7 |
|---|---|
Formule moléculaire |
C11H9N3O |
Poids moléculaire |
199.21 g/mol |
Nom IUPAC |
7-methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one |
InChI |
InChI=1S/C11H9N3O/c1-6-4-9(15)10-8(13-6)3-2-7-5-12-14-11(7)10/h2-5,12,14H,1H3 |
Clé InChI |
CTNPJZZXBWWBEH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C3C(=CNN3)C=CC2=N1 |
SMILES canonique |
CC1=CC(=O)C2=C3C(=CNN3)C=CC2=N1 |
Synonymes |
7-Methyl-1H-pyrazolo[3,4-f]quinolin-9-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



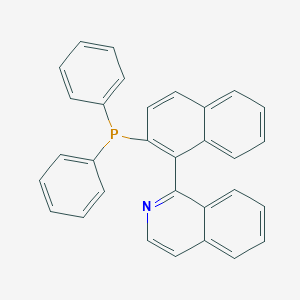
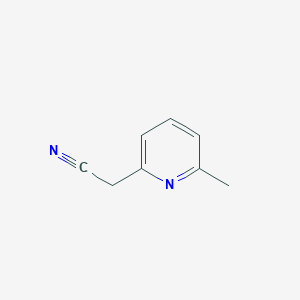
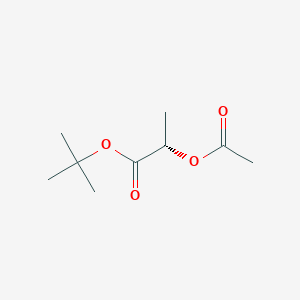
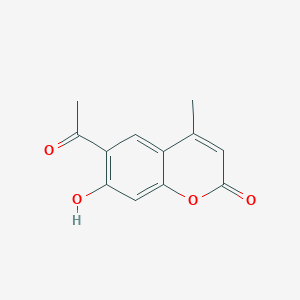

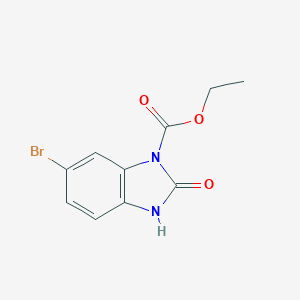
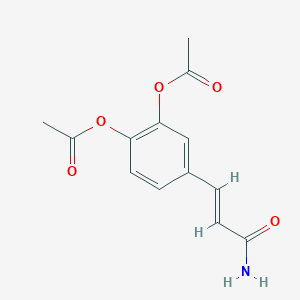
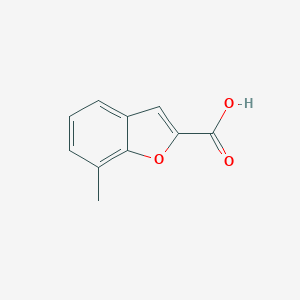

![[2-[(1S,2S,4R,6S,8S,9S,11S,12S,13R)-6-Cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate](/img/structure/B169780.png)
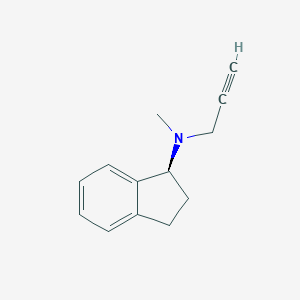
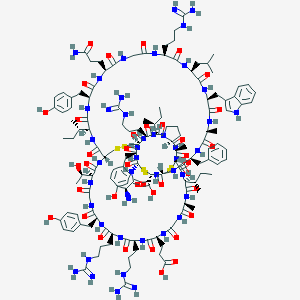
![2-Chloro-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B169788.png)
